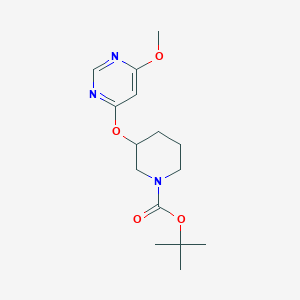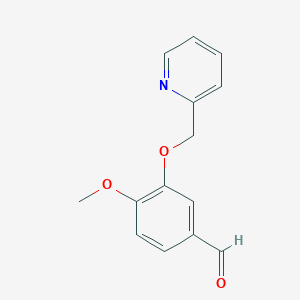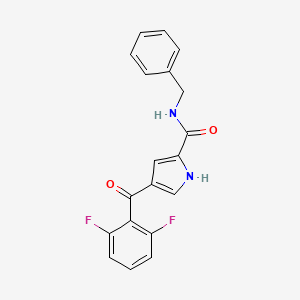
N-benzyl-4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxamide (DFBP) is a fluorinated derivative of the pyrrole-2-carboxamide class of compounds. It has been extensively studied for its potential applications in medicinal chemistry, and is currently being investigated for its potential use in the development of new drugs. The compound has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In addition, it has been found to have a range of biochemical and physiological effects, which make it a promising candidate for further research.
Scientific Research Applications
1. Receptor Binding Affinity and Antipsychotic Properties
- Derivatives of N-benzyl-4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxamide have been studied for their binding affinity to dopamine D(2)-like receptors. Such compounds have shown potential in reducing hyperactivity induced by amphetamines, indicating antipsychotic properties without inducing catalepsy, a side effect often associated with antipsychotic drugs (Pinna et al., 2002).
2. Serotonin Receptor Antagonism
- Some structural analogues of this compound have been identified as potent serotonin-3 (5-HT3) receptor antagonists. These findings are significant in understanding the structure-activity relationships of these compounds, which can influence the development of new therapeutic agents (Harada et al., 1995).
3. Monoamine Oxidase Inhibition
- N-Benzyl- and N-propargyl-1H-pyrrole-2-carboxamides, related to the queried compound, have been synthesized and tested for monoamine oxidase inhibitory activity. This research is pivotal for developing treatments for disorders like depression and Parkinson's disease (Silvestri et al., 2003).
4. Androgen Receptor Antagonism
- Certain 4-(anilino)pyrrole-2-carboxamides, similar to this compound, have been developed as novel androgen receptor (AR) antagonists. These compounds are effective against prostate cancer cells, especially those with mutated nuclear androgen receptors (Wakabayashi et al., 2008).
5. Anticancer Activity
- Research into the anticancer activity of pyrrole derivatives, including those related to the queried compound, has identified certain analogues as potent inhibitors of cell growth in a variety of cancer cell lines. This indicates the potential use of these compounds in cancer treatment (Dyson et al., 2014).
properties
IUPAC Name |
N-benzyl-4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2/c20-14-7-4-8-15(21)17(14)18(24)13-9-16(22-11-13)19(25)23-10-12-5-2-1-3-6-12/h1-9,11,22H,10H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSFBFHGYWYNOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CN2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

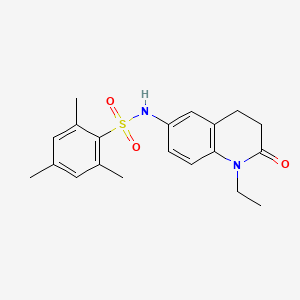
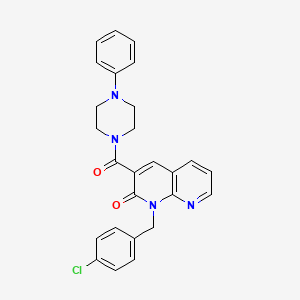
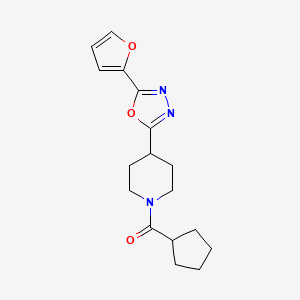
![7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2380438.png)
![3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide](/img/structure/B2380439.png)
![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2380443.png)
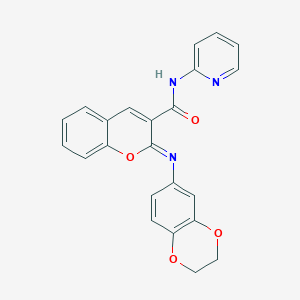
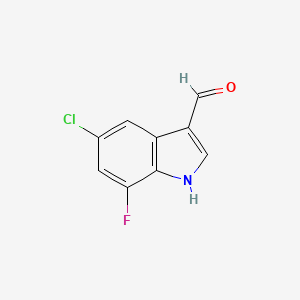
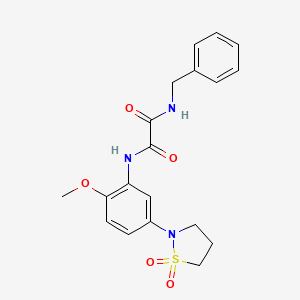
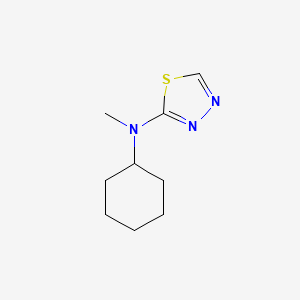
![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B2380449.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide](/img/structure/B2380452.png)
